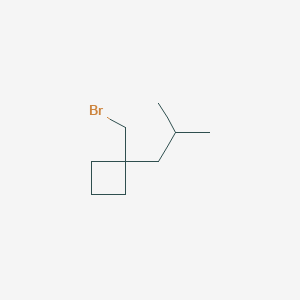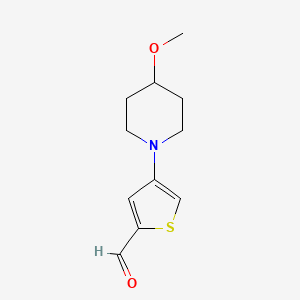![molecular formula C6H10N2OS B13178721 (2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol typically involves the reaction of 2-chloromethyl-1,3-thiazole with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (2-[(Carboxy)methyl]-1,3-thiazol-4-YL)methanol.
Reduction: (2-[(Amino)methyl]-1,3-thiazol-4-YL)methanol.
Substitution: Various substituted thiazole derivatives depending on the substituent used.
科学的研究の応用
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of (2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methylamino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
(2-[(Amino)methyl]-1,3-thiazol-4-YL)methanol: Similar structure but lacks the methyl group on the amino moiety.
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)ethanol: Similar structure but has an ethyl group instead of a hydroxymethyl group.
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)acetic acid: Similar structure but has a carboxyl group instead of a hydroxymethyl group.
Uniqueness
(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H10N2OS |
|---|---|
分子量 |
158.22 g/mol |
IUPAC名 |
[2-(methylaminomethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C6H10N2OS/c1-7-2-6-8-5(3-9)4-10-6/h4,7,9H,2-3H2,1H3 |
InChIキー |
ZDDMFGGRKWTMSX-UHFFFAOYSA-N |
正規SMILES |
CNCC1=NC(=CS1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


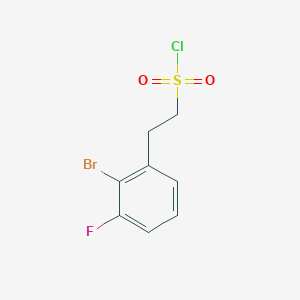


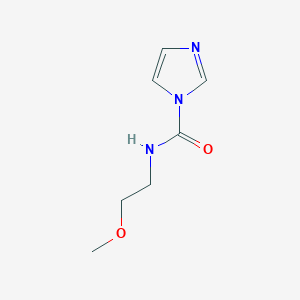
![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13178664.png)
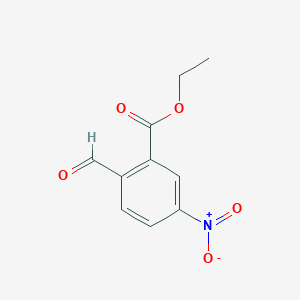

![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)
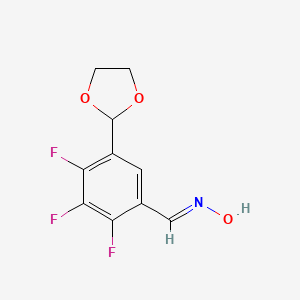
![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)
